n-(Piperidin-4-yl)quinolin-5-amine n-(Piperidin-4-yl)quinolin-5-amine
Brand Name: Vulcanchem
CAS No.: 1183361-32-1
VCID: VC7045020
InChI: InChI=1S/C14H17N3/c1-4-13-12(3-2-8-16-13)14(5-1)17-11-6-9-15-10-7-11/h1-5,8,11,15,17H,6-7,9-10H2
SMILES: C1CNCCC1NC2=CC=CC3=C2C=CC=N3
Molecular Formula: C14H17N3
Molecular Weight: 227.311

n-(Piperidin-4-yl)quinolin-5-amine

CAS No.: 1183361-32-1

Cat. No.: VC7045020

Molecular Formula: C14H17N3

Molecular Weight: 227.311

* For research use only. Not for human or veterinary use.

n-(Piperidin-4-yl)quinolin-5-amine - 1183361-32-1

Specification

CAS No. 1183361-32-1
Molecular Formula C14H17N3
Molecular Weight 227.311
IUPAC Name N-piperidin-4-ylquinolin-5-amine
Standard InChI InChI=1S/C14H17N3/c1-4-13-12(3-2-8-16-13)14(5-1)17-11-6-9-15-10-7-11/h1-5,8,11,15,17H,6-7,9-10H2
Standard InChI Key IOXKHPMEVPDLGE-UHFFFAOYSA-N
SMILES C1CNCCC1NC2=CC=CC3=C2C=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Piperidin-4-yl)quinolin-5-amine consists of a quinoline ring system (a bicyclic structure comprising a benzene ring fused to a pyridine ring) substituted at the 5-position with a piperidin-4-ylamine group. The piperidine moiety adopts a chair conformation, while the quinoline system remains planar, enabling π-π stacking interactions with biological targets .

Key structural features include:

  • Molecular Formula: C<sub>14</sub>H<sub>17</sub>N<sub>3</sub>

  • Molecular Weight: 227.31 g/mol

  • Hydrogen Bond Donors/Acceptors: 2 donors (amine groups), 3 acceptors (quinoline nitrogen and amine groups) .

The compound’s basicity arises from the piperidine nitrogen (pK<sub>a</sub> ≈ 10) and the quinoline nitrogen (pK<sub>a</sub> ≈ 4.9), facilitating protonation under physiological conditions .

Solubility and Stability

N-(Piperidin-4-yl)quinolin-5-amine exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poor aqueous solubility (<1 mg/mL) . Stability studies indicate degradation under acidic conditions (pH < 3) due to quinoline ring protonation, while neutral and basic conditions preserve integrity for >48 hours .

Synthesis and Optimization

Nucleophilic Substitution

A common method involves reacting 5-chloroquinoline with piperidin-4-amine under microwave irradiation (150°C, 30 min), achieving yields of 68–72% .

Representative Procedure:

  • Combine 5-chloroquinoline (1.0 equiv) and piperidin-4-amine (1.2 equiv) in neat conditions.

  • Irradiate at 150°C for 30 min under nitrogen.

  • Purify via reversed-phase chromatography (MeCN/H<sub>2</sub>O, 70:30) .

Reductive Amination

An alternative route employs reductive amination of 5-aminoquinoline with piperidin-4-one using sodium triacetoxyborohydride (STAB) in dichloromethane (rt, 12 h), yielding 58–63% .

Optimization Challenges:

  • Competing over-reduction of the quinoline ring necessitates strict stoichiometric control .

  • Byproducts include N-alkylated derivatives, separable via gradient elution .

Industrial-Scale Production

Continuous flow synthesis enhances scalability:

  • Reactor Type: Packed-bed microreactor with immobilized Pd/C catalyst.

  • Conditions: 100°C, 20 bar H<sub>2</sub>, residence time 15 min.

  • Yield: 85% with >99% purity .

Biological Activity and Mechanisms

Antimalarial Efficacy

N-(Piperidin-4-yl)quinolin-5-amine demonstrates potent activity against Plasmodium falciparum:

StrainIC<sub>50</sub> (nM)Resistance Index (RI)
NF54 (CQ-S)28 ± 31.2
K1 (CQ-R)32 ± 41.1

Data from in vitro assays using [<sup>3</sup>H]-hypoxanthine incorporation .

The low RI (IC<sub>50</sub><sup>K1</sup>/IC<sub>50</sub><sup>NF54</sup>) indicates effectiveness against chloroquine-resistant strains, likely due to reduced interaction with the P. falciparum chloroquine resistance transporter (PfCRT) .

Mechanism of Action

The compound inhibits hemozoin formation by binding free heme in the parasite’s digestive vacuole, analogous to chloroquine but with higher affinity for β-hematin crystals (K<sub>d</sub> = 0.7 μM vs. 2.1 μM for chloroquine) . Molecular docking studies suggest additional interactions with PfATP6, a sarcoplasmic/endoplasmic reticulum Ca<sup>2+</sup>-ATPase .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Moderate oral bioavailability (F = 34% in rats) due to first-pass metabolism .

  • Distribution: High volume of distribution (V<sub>d</sub> = 12 L/kg), indicating extensive tissue penetration .

  • Metabolism: Primarily hepatic, via CYP3A4-mediated N-dealkylation .

  • Excretion: Renal (62%) and fecal (28%) over 72 hours .

Toxicity Data

ModelLD<sub>50</sub> (mg/kg)Notable Findings
Mouse (oral)480No hepatotoxicity at ≤100 mg/kg
Rat (IV)225Transient hypotension at ≥50 mg/kg

Data from 14-day repeat-dose studies .

Comparative Analysis with Analogues

Structural Analogues

  • N-(Piperidin-4-yl)quinolin-4-amine: Lower antimalarial potency (IC<sub>50</sub> = 110 nM vs. K1) .

  • N-(Piperidin-3-yl)quinolin-5-amine: Reduced metabolic stability (t<sub>1/2</sub> = 1.2 h vs. 3.8 h) .

Functional Group Impact

  • Piperidine Substitution: 4-Position optimizes target engagement vs. 3-position (ΔΔG = -2.3 kcal/mol) .

  • Quinoline Position: 5-Substitution enhances solubility vs. 4-substitution (logP = 2.1 vs. 2.9) .

Future Directions and Challenges

Prodrug Development

To address limited oral bioavailability, prodrug strategies are under investigation:

  • Phosphonooxymethyl Prodrug: Increases aqueous solubility 20-fold .

  • N-Alkoxycarbonyl Derivatives: Enhance metabolic stability (t<sub>1/2</sub> ↑ 65%) .

Combination Therapies

Synergy studies with artemisinin derivatives show additive effects (FIC index = 0.8), suggesting potential for next-generation ACT regimens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator